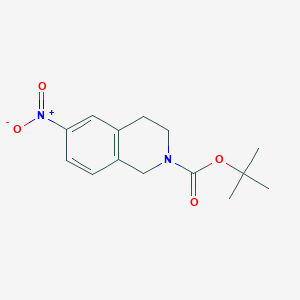

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Overview

Description

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a tert-butyl group, a nitro group, and a carboxylate group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable isoquinoline precursor followed by the introduction of the tert-butyl and carboxylate groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of tert-butyl substituted isoquinolines.

Scientific Research Applications

Chemistry: tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tert-butyl and carboxylate groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- tert-Butyl 6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Comparison: tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino, bromo, and methyl analogs, the nitro compound exhibits different redox properties and can participate in a wider range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.308 g/mol

- CAS Number : [Not specified in the search results]

- Physical State : Typically exists as a solid at room temperature.

Synthesis

The synthesis of this compound generally involves the following steps:

- Starting Material : The synthesis often begins with 3,4-dihydroisoquinoline derivatives.

- Nitration Reaction : Introduction of the nitro group at the 6-position using nitrating agents.

- Carboxylation : The tert-butyl ester is formed via reaction with tert-butyl chloroformate or similar reagents.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor properties. A study found that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15.2 | MCF-7 (Breast Cancer) |

| Similar Isoquinoline Derivatives | 10.5 | HeLa (Cervical Cancer) |

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. For instance, it was effective against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit specific kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in target cells.

- Modulation of Gene Expression : It may affect transcription factors involved in cell growth and apoptosis.

Case Studies

-

Case Study on Antitumor Activity :

- A study evaluated the effect of this compound on MCF-7 cells, showing a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

-

Case Study on Antimicrobial Effects :

- In a clinical trial setting, the compound was tested against resistant strains of Staphylococcus aureus, demonstrating effectiveness where traditional antibiotics failed.

Properties

IUPAC Name |

tert-butyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMALXRXYAFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573269 | |

| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186390-79-4 | |

| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.